2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid

Overview

Description

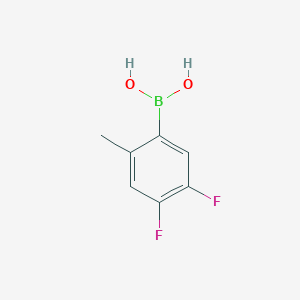

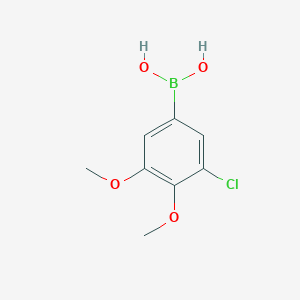

The compound “2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid” is a benzodiazole derivative. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring . Difluoromethyl groups and carboxylic acid groups are common functional groups in organic chemistry and are often seen in pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show the benzodiazole core structure, with the difluoromethyl group and the carboxylic acid group attached at the 2nd and 5th positions respectively .Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-withdrawing nature of the difluoromethyl group and the acidity of the carboxylic acid group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Scientific Research Applications

Coordination Polymers and Properties

A study by Yuanchun He et al. (2020) explored the synthesis of coordination polymers using a two-fold deprotonated acid as an anionic ligand. These polymers displayed unique luminescent and magnetic properties, indicating potential for specialized material applications.

Antifungal Activity and Structure-Activity Relationships

Research by Shijie Du et al. (2015) focused on the synthesis of novel compounds related to 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid, demonstrating significant antifungal activities against phytopathogenic fungi. This suggests potential agricultural or pharmaceutical applications.

Chemical Synthesis and Drug Development

The work of Feng-Yan Ge et al. (2007) presented efficient methods for synthesizing benzodiazole derivatives, highlighting the potential of these compounds in drug development and synthesis of new pharmaceuticals.

Homologation of Carboxylic Acids

Katritzky et al. (2000) described a process for the homologation of carboxylic acids, which can be relevant for modifying the chemical structure of compounds like 2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid for various applications.

Anti-Breast Cancer Agents

Research by C. Karthikeyan et al. (2017) on novel benzo[d]imidazole-5-carboxylic acids demonstrated significant antiproliferative effects against breast cancer cell lines, indicating the potential of these compounds in cancer therapy.

Anti-Inflammatory Activities

A study by B. Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives and tested their anti-inflammatory activities, suggesting the therapeutic potential of these compounds in inflammatory diseases.

Determination of Absolute Configuration of Monosaccharides

The research by Y. Nishida et al. (1991) employed benzodioxole-4-carboxylic acid derivatives for determining the configuration and optical purity of monosaccharides, illustrating a crucial analytical application in carbohydrate chemistry.

Green Chemistry and Catalysis

A paper by M. Zolfigol et al. (2015) showcased the use of carboxylic acid derivatives in the synthesis of various compounds under mild and green conditions, emphasizing the role of these compounds in sustainable chemistry.

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(difluoromethyl)-1-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O2/c1-14-7-3-2-5(10(15)16)4-6(7)13-9(14)8(11)12/h2-4,8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZJHNXUTLDVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)O)N=C1C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(difluoromethyl)-1-methyl-1H-1,3-benzodiazole-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-{5-[(3,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1426773.png)

![2-[Methyl(piperidin-4-yl)amino]acetic acid dihydrochloride](/img/structure/B1426779.png)

![([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1426782.png)

![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426787.png)

![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)